3,5-Dichloro-2-fluoroisonicotinic acid

Descripción

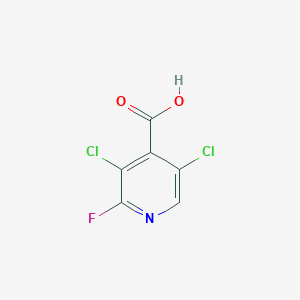

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloro-2-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXARXLYFYAKILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901241892 | |

| Record name | 3,5-Dichloro-2-fluoro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-19-5 | |

| Record name | 3,5-Dichloro-2-fluoro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406676-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-fluoro-4-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901241892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of the Compound

Development of Efficient and High-Yield Synthetic Pathways

The construction of the 3,5-dichloro-2-fluoroisonicotinic acid molecule can be approached through various synthetic routes, primarily involving the sequential introduction of substituents onto a pre-existing pyridine (B92270) ring or building the ring from acyclic precursors.

Traditional and optimized routes to halogenated pyridine carboxylic acids often involve a sequence of halogenation and carboxylation steps. A plausible pathway to the target compound could start from 2-fluoroisonicotinic acid. nih.gov The challenge lies in the selective dichlorination at the 3- and 5-positions of the 2-fluorinated pyridine ring. Direct electrophilic chlorination of pyridine rings can be difficult due to the ring's electron-deficient nature and often requires harsh conditions or radical pathways which may lead to a mixture of products. youtube.com

An alternative and more controlled approach involves starting with a precursor that already contains the desired substitution pattern or can be selectively functionalized. For instance, the synthesis could commence with the preparation of 3,5-dichloro-2-fluoropyridine (B1304973). synquestlabs.comgoogleapis.com This key intermediate can then undergo carboxylation at the 4-position. One common method for such a transformation is metal-halogen exchange followed by quenching with carbon dioxide. For example, treating the dichlorofluoropyridine with a strong base like lithium diisopropylamide (LDA) could selectively deprotonate the 4-position, followed by reaction with CO2 to install the carboxylic acid group. mdpi.com Another method is the Grignard reaction, where 3,5-dichloro-2-fluoropyridine is first converted to a Grignard reagent, which then reacts with carbon dioxide. pipzine-chem.com

A related patented process for a similar compound, 2,6-dichloro-5-fluoronicotinic acid, starts from a methyl 2,6-dihydroxy-5-fluoronicotinate precursor. google.comgoogle.com This is converted to the dichloro derivative using phosphorus oxychloride in the presence of a lithium salt, which facilitates the reaction. google.comgoogle.com This highlights a strategy of building the substitution pattern and then converting hydroxyl groups to chloro groups.

Table 1: Comparison of Halogenation/Carboxylation Precursor Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyridine-2-carboxylic acid | Sodium ethanethiolate, 2-methyltetrahydrofuran | Sodium 5-chloro-3-(ethylthio)pyridine-2-carboxylate | 93% | google.com |

| Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Lithium Chloride | 2,6-Dichloro-5-fluoronicotinoyl chloride | 85% | google.com |

This table presents data for the synthesis of related halogenated pyridine compounds to illustrate common synthetic transformations.

Modern organic synthesis explores convergent and divergent pathways to create complex molecules efficiently. A divergent approach could start from a common intermediate, such as 2-chloroisonicotinic acid, and then selectively introduce the remaining halogens. mdpi.com For example, regioselective lithiation at the 5-position followed by halogenation could be one step. mdpi.com

Convergent strategies involve the assembly of the pyridine ring from smaller, functionalized fragments. One-pot multicomponent reactions represent a powerful convergent approach. For instance, a green synthesis method for novel pyridines involves a one-pot, four-component reaction of a substituted aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.govresearchgate.net This method offers high yields (82-94%) and short reaction times. nih.govresearchgate.net While not directly reported for this compound, this strategy could be adapted by using appropriately halogenated starting materials to construct the desired pyridine core in a single step.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly important in chemical manufacturing to reduce environmental impact and improve safety and efficiency.

The use of catalysts is a cornerstone of green chemistry. For pyridine synthesis and functionalization, various catalytic systems have been explored. Designed phosphine (B1218219) reagents have been developed for the 4-selective halogenation of pyridines. nih.gov This two-step strategy involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov This method is effective for a broad range of pyridines, including complex molecules. nih.gov

Furthermore, transition metal catalysis is widely used. For example, palladium-catalyzed carbonylation can introduce a carboxylic acid group onto a halogenated pyridine ring. beilstein-journals.org Such catalytic methods often proceed under milder conditions and with higher selectivity than stoichiometric reactions.

Solvent choice is critical for sustainable synthesis. Green solvents like ethanol (B145695) are preferred over hazardous chlorinated solvents. nih.govresearchgate.net Some modern pyridine syntheses are performed under microwave irradiation in ethanol or even under solvent-free conditions, which significantly reduces waste. nih.govresearchgate.netresearchgate.net

In halogen exchange reactions, such as converting a polychloropyridine to a polyfluoropyridine, dipolar aprotic solvents like N-methylpyrrolidone have been used effectively. google.com A key aspect of waste minimization is to design syntheses that avoid the use of bromo or iodo analogs in favor of chloro-derivatives, as this reduces the generation of heavier halogen-containing waste in subsequent functionalization steps. google.com Processes that allow for the recycling of intermediates or solvents further enhance the sustainability of the synthesis. google.com

Mechanistic Elucidation of Formation Reactions and Reaction Intermediates

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. The halogenation of electron-deficient rings like pyridine can proceed through different pathways.

Direct electrophilic aromatic substitution on pyridine is generally disfavored but can be forced under harsh conditions. nih.gov More commonly, halogenation occurs via radical mechanisms at high temperatures, which can lead to mixtures of regioisomers. youtube.com

A more controlled pathway for halogenation is nucleophilic aromatic substitution (SNAr). This is particularly relevant for the introduction of fluorine or for the displacement of other halogens. In the context of the phosphine-mediated halogenation, computational studies indicate that the C-halogen bond formation occurs via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.gov For the synthesis of fluorinated pyridines from chlorinated precursors, the reaction with a fluoride (B91410) source like potassium fluoride proceeds via nucleophilic substitution, where the chlorine atoms are replaced by fluorine. googleapis.com The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the pyridine ring.

Chemical Transformations and Derivatization Strategies of the Compound

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for initial transformations, often serving to create precursors for more complex reactions or to be removed entirely.

Esterification and amidation are fundamental reactions for converting the carboxylic acid group into less acidic and more versatile derivatives. These reactions are typically straightforward and can be accomplished under various conditions.

Esterification: The conversion of 3,5-dichloro-2-fluoroisonicotinic acid to its corresponding esters is a common strategy to protect the carboxylic acid, improve solubility in organic solvents, or prepare for subsequent reactions. Standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), are effective. youtube.comyoutube.com Alternatively, milder conditions can be employed, such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), which are particularly useful for substrates sensitive to strong acids. organic-chemistry.orgrug.nl For instance, the reaction of the acid with an alcohol in the presence of EDCI and a base like sodium bicarbonate can yield the desired ester efficiently. organic-chemistry.org These ester derivatives serve as important precursors for further functionalization, including cross-coupling reactions where the ester group is more compatible with the catalytic systems than a free carboxylic acid.

Amidation: The formation of amides from this compound introduces a key structural motif found in many biologically active molecules. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. The synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives showcases the use of amidation in creating scaffolds for novel antimicrobial and anticancer agents. nih.gov Peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) also facilitate the direct coupling of the carboxylic acid with amines under mild conditions. organic-chemistry.org

Table 1: Representative Esterification and Amidation Conditions

| Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Heat | Alkyl Ester |

| Alcohol, EDCI, NaHCO₃, CH₃CN/H₂O | Alkyl Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂) | Amide | | | Amine, TBTU or COMU, Organic Base (e.g., DIPEA) | Amide |

Decarboxylation, the removal of the carboxylic acid group, provides a route to 3,5-dichloro-2-fluoropyridine (B1304973) and its derivatives. This transformation can be challenging but is achievable under specific conditions. A common method involves heating the carboxylic acid in a high-boiling point solvent, sometimes in the presence of a catalyst. For instance, copper-catalyzed protodecarboxylation of aromatic carboxylic acids has been shown to be effective. organic-chemistry.org In a related transformation, decarboxylation of (heptafluoronaphthalen-2-yl)acetic acid was achieved by heating in DMF with sodium bicarbonate, suggesting a potential route for similar polyhalogenated aromatic acids. researchgate.net

Other manipulations of the carboxylic acid group include its reduction to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation must be performed with care to avoid reduction of the pyridine (B92270) ring or displacement of the halogen atoms.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the presence of three electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The regioselectivity of this reaction is governed by the relative lability of the fluorine and chlorine atoms and their positions on the ring.

In SNAr reactions on polyhalogenated aromatic systems, fluoride (B91410) is typically the best leaving group among the halogens. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond. Therefore, nucleophilic attack is generally favored at the C2 position, leading to the displacement of the fluorine atom.

However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. The chlorine atoms at the C3 and C5 positions can also be displaced, particularly with hard nucleophiles or under more forcing conditions. The position of the electron-withdrawing groups relative to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate. libretexts.org In this molecule, the nitrogen atom in the pyridine ring and the other halogens help stabilize the negative charge formed during nucleophilic attack at any of the halogenated positions. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be selectively displaced by various nucleophiles. nih.gov

The SNAr reaction is a powerful tool for introducing a variety of functional groups onto the pyridine core.

N-nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to displace one of the halogens, typically the C2-fluorine. This reaction provides a direct route to aminopyridine derivatives. For example, reacting this compound or its ester with an amine (e.g., ammonia, primary/secondary amines) would be expected to yield the corresponding 2-amino-3,5-dichloroisonicotinic acid derivative. researchgate.net

O-nucleophiles: Alkoxides (e.g., sodium methoxide) and hydroxides can react to form ethers and phenols, respectively. The reaction with sodium methoxide, for example, would likely yield methyl 2-methoxy-3,5-dichloroisonicotinate. Studies on related compounds like pentafluorobiphenyl have demonstrated regioselective substitution with oxygen nucleophiles. semanticscholar.org

S-nucleophiles: Thiolates are excellent nucleophiles in SNAr reactions and can be used to introduce thioether functionalities. The reaction with a thiol (e.g., sodium thiomethoxide) would lead to the formation of a methylthio-substituted pyridine.

Table 2: Predicted Regioselectivity in SNAr Reactions

| Nucleophile Type | Reagent Example | Predicted Major Product |

|---|---|---|

| Nitrogen | R₂NH | 2-(Dialkylamino)-3,5-dichloroisonicotinic acid |

| Oxygen | NaOCH₃ | 2-Methoxy-3,5-dichloroisonicotinic acid |

| Sulfur | NaSCH₃ | 2-(Methylthio)-3,5-dichloroisonicotinic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity accessible from this compound and its derivatives. researchgate.netnih.govnih.gov These reactions typically require the substrate to be an ester or another derivative, as the free carboxylic acid can interfere with the catalyst.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (boronic acid or ester). organic-chemistry.orglibretexts.org It is a versatile method for creating new C-C bonds. The reactivity of the halogens in Suzuki couplings generally follows the order I > Br > Cl >> F. Therefore, it is expected that the chlorine atoms at C3 and C5 would be more reactive than the fluorine at C2 under typical Suzuki conditions. It is possible to achieve selective coupling at one of the chlorine positions by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and temperature. Research on 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that selective mono- or di-arylation can be achieved by tuning the temperature of the Suzuki-Miyaura reaction. nih.govresearchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper. rsc.orgsoton.ac.ukmdpi.com It is an efficient method for synthesizing aryl alkynes. Similar to the Suzuki coupling, the chlorine atoms are the preferred reaction sites over the fluorine atom. This methodology has been successfully applied to bromo-fluoro-cyanopyridines to introduce alkynyl groups. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. researchgate.netresearchgate.net It offers a complementary approach to SNAr for introducing nitrogen functionalities. The reaction is often highly efficient for aryl chlorides and can be performed under relatively mild conditions. This method could be used to selectively aminate the C3 or C5 position, providing access to isomers that are difficult to obtain via SNAr.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Halogen Reactivity | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C3-Cl, C5-Cl | Aryl-substituted dichlorofluoropyridine |

| Sonogashira | Terminal alkyne | C3-Cl, C5-Cl | Alkynyl-substituted dichlorofluoropyridine |

| Buchwald-Hartwig | Amine | C3-Cl, C5-Cl | Amino-substituted dichlorofluoropyridine |

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental methods for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki-Miyaura) or a terminal alkyne (Sonogashira). libretexts.org The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making the chloro-substituents on this compound challenging substrates. libretexts.org

Despite the prevalence of these methods, a search of the available scientific literature did not yield specific studies or documented examples of Suzuki-Miyaura or Sonogashira coupling reactions being performed on this compound or its simple ester derivatives. Consequently, no experimental data, such as reaction conditions, catalyst systems, or product yields for these C-C bond-forming reactions, can be reported.

Other Cross-Coupling Methodologies for C-N and C-O Linkages

Beyond C-C bond formation, palladium-catalyzed cross-coupling is also widely used to form carbon-nitrogen (C-N), as in the Buchwald-Hartwig amination, and carbon-oxygen (C-O) linkages. These reactions are crucial for synthesizing a wide array of functionalized molecules.

A thorough literature search found no specific examples or detailed research findings on the use of this compound as a substrate in C-N or C-O cross-coupling reactions. Therefore, information regarding suitable catalysts, ligands, bases, and reaction conditions for the derivatization of this specific compound via these methods is not available.

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The construction of fused bicyclic systems from substituted pyridine precursors is a common strategy in heterocyclic chemistry. The functional groups on this compound could theoretically serve as handles for annulation reactions to form more complex scaffolds.

Intra- and Intermolecular Cycloadditions Involving the Pyridine Core

Cycloaddition reactions, such as the Diels-Alder reaction where the pyridine ring can act as either a diene or a dienophile, are powerful tools for constructing complex polycyclic systems. The electronic nature of the pyridine ring in this compound, which is rendered electron-deficient by the halogen and carboxyl groups, could influence its potential role in such reactions.

No studies detailing the participation of this compound or its derivatives in intra- or intermolecular cycloaddition reactions have been found in the surveyed literature. Therefore, no data on its reactivity, regioselectivity, or stereoselectivity in these types of transformations can be provided.

Strategic Applications of the Compound As a Synthetic Precursor in Advanced Chemical Research

Role in the Construction of Complex Polyfunctionalized Pyridine (B92270) Derivatives

The synthesis of highly substituted pyridine rings is of great interest due to their prevalence in pharmaceuticals and agrochemicals. mdpi.com 3,5-Dichloro-2-fluoroisonicotinic acid serves as a key starting material for creating polyfunctionalized pyridines through sequential and site-selective reactions. The differential reactivity of the halogen atoms (fluorine being the most reactive towards nucleophilic aromatic substitution, followed by chlorine) and the carboxylic acid group allows for a programmed approach to introduce various substituents onto the pyridine core.

For instance, the fluorine atom at the 2-position is highly susceptible to displacement by nucleophiles. This reactivity can be exploited to introduce a wide array of functional groups. Subsequently, the chlorine atoms at the 3 and 5-positions can be functionalized through cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental transformations in modern organic synthesis. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, further increasing the molecular diversity of the resulting pyridine derivatives. This step-wise functionalization provides a powerful tool for generating libraries of complex pyridine-based molecules for screening in drug discovery and other research areas. While direct examples with this compound are not abundant in readily available literature, the principles are well-established with structurally similar compounds like 2-chloropyridines and 2-chloroisonicotinic acids. mdpi.com

Development of Novel Heterocyclic Scaffolds for Combinatorial Chemistry and Chemical Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. cam.ac.uk These libraries are invaluable for identifying new lead compounds in drug discovery. This compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification.

The general strategy involves attaching the carboxylic acid group to a solid support, which facilitates the purification of intermediates. The three halogen atoms can then be sequentially or simultaneously reacted with a variety of building blocks. For example, the reactive fluorine atom can be displaced by a set of diverse amines, alcohols, or thiols. The two chlorine atoms can then be subjected to palladium-catalyzed cross-coupling reactions with a different set of boronic acids or organostannanes. Finally, the ester or amide linkage to the solid support can be cleaved to release the final library of polyfunctionalized pyridine derivatives. This approach allows for the generation of thousands of unique compounds from a single, versatile starting material. The use of fluorinated building blocks in this context is particularly advantageous as fluorine can enhance the pharmacological properties of the final compounds. nih.govresearchgate.net

Table 1: Potential Diversification Points of this compound in Combinatorial Synthesis

| Reactive Site | Position | Potential Reactions | Example Reactants |

| Fluorine | C2 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |

| Chlorine | C3 | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Boronic acids, Organostannanes |

| Chlorine | C5 | Cross-Coupling Reactions (e.g., Suzuki, Stille) | Boronic acids, Organostannanes |

| Carboxylic Acid | C4 | Amide or Ester Formation | Amines, Alcohols |

Utilization in the Synthesis of Advanced Chemical Entities with Diverse Research Applications

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of advanced chemical entities with specific biological activities. The incorporation of fluorine and chlorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

For example, derivatives of this acid have been explored for the development of novel antimicrobial and anticancer agents. nih.gov In one study, a related compound, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, was used to synthesize a series of benzimidazole (B57391) derivatives. nih.gov One such derivative, a 5-fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent, demonstrated significant anticancer activity. nih.gov This highlights how the di-chlorinated phenyl ring, a feature that can be derived from a dichlorinated pyridine scaffold, contributes to the biological activity of the final molecule. The principles demonstrated in such research can be extended to the use of this compound to generate novel therapeutic candidates.

Application as a Ligand or Building Block in Metal-Organic Frameworks (MOFs) and Coordination Chemistry Research

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgamazonaws.comlibretexts.org The properties of MOFs, such as their pore size, shape, and chemical environment, can be tuned by carefully selecting the metal and the organic linker. This compound, with its carboxylic acid group and nitrogen atom on the pyridine ring, is an excellent candidate for use as an organic ligand in the construction of novel MOFs. rsc.org

The carboxylate group can coordinate to metal centers, while the pyridine nitrogen can also participate in coordination, leading to the formation of robust and well-defined three-dimensional networks. rsc.org The presence of fluorine and chlorine atoms on the ligand can impart unique properties to the resulting MOF. For instance, fluorinated MOFs have been shown to exhibit enhanced gas sorption properties and can create a more hydrophobic environment within the pores. researchgate.net Research on related fluorinated isonicotinic acids has demonstrated their successful incorporation into MOFs, suggesting that this compound could be used to create new MOFs with tailored properties for applications in gas storage, separation, and catalysis. researchgate.net

Computational and Theoretical Investigations of the Compound and Its Reactivity

Quantum Chemical Studies of Electronic Structure, Bonding, and Aromaticity

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, bonding, and aromaticity of 3,5-Dichloro-2-fluoroisonicotinic acid. These computational methods provide a molecular-level picture of the electron distribution and bonding within the molecule.

Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. researchgate.net The energy and distribution of these orbitals are critical in determining the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the carboxyl group, while the LUMO is anticipated to be distributed over the electron-deficient ring, influenced by the halogen substituents. The energy gap between the HOMO and LUMO is a crucial parameter that provides an indication of the molecule's stability.

Aromaticity, a fundamental concept in organic chemistry, can also be investigated computationally. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed to quantify the degree of aromatic character of the pyridine ring in this compound. These calculations can reveal how the electron-withdrawing substituents modulate the aromaticity of the core heterocyclic system.

Table 1: Calculated Electronic Properties of Halogenated Pyridine Carboxylic Acids (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Specific values for this compound would require dedicated computational studies.)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.1 D |

| NICS(0) | -8.5 ppm |

| HOMA Index | 0.89 |

Prediction of Reactivity Profiles and Elucidation of Reaction Pathway Mechanisms

Computational chemistry offers powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. By mapping the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be visualized. For this compound, the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring are expected to be the most electron-rich sites, while the hydrogen atom of the carboxylic acid and the carbon atoms bonded to the halogens are likely to be electron-poor.

The Fukui function is another valuable tool derived from DFT that helps in predicting the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attack. This analysis can pinpoint which of the carbon atoms on the pyridine ring is most susceptible to substitution reactions.

Furthermore, computational methods can be used to model entire reaction pathways, providing detailed information about transition states and activation energies. nih.gov For instance, the mechanism of esterification of the carboxylic acid group or the nucleophilic substitution of one of the halogen atoms can be investigated. By calculating the energy profile of a proposed reaction mechanism, the feasibility of the reaction and the structure of any intermediates can be predicted. This is particularly useful in understanding the regioselectivity of reactions involving this multi-substituted pyridine.

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of derivatives of this compound. nih.gov Conformational analysis is particularly important for understanding how the molecule and its derivatives interact with other molecules, such as biological receptors or catalysts. lumenlearning.com

A key conformational feature of this compound itself is the orientation of the carboxylic acid group relative to the pyridine ring. Rotation around the C-C bond connecting the carboxyl group to the ring can lead to different conformers. Computational methods can determine the relative energies of these conformers and the energy barriers to their interconversion. The presence of the ortho-fluoro substituent can influence the preferred conformation through steric hindrance or potential intramolecular hydrogen bonding.

For derivatives, such as esters or amides, the conformational landscape becomes more complex. Molecular mechanics and quantum chemical calculations can be used to explore the possible conformations and identify the most stable ones. rsc.org This information is crucial for drug design and materials science, where the specific three-dimensional shape of a molecule dictates its function.

Table 2: Torsional Energy Profile for Rotation of the Carboxylic Acid Group (Note: This data is illustrative and represents a typical potential energy surface for a substituted aromatic carboxylic acid.)

| Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) |

| 0° (Planar, syn) | 0.0 |

| 30° | 0.8 |

| 60° | 2.5 |

| 90° (Perpendicular) | 4.0 |

| 120° | 2.5 |

| 150° | 0.8 |

| 180° (Planar, anti) | 0.2 |

In Silico Prediction of Spectroscopic Properties to Aid Experimental Elucidation

A significant application of computational chemistry is the in silico prediction of spectroscopic properties, which serves as a powerful aid in the experimental characterization of new compounds like this compound. mdpi.com By calculating theoretical spectra, chemists can compare them with experimental data to confirm the structure of a synthesized compound.

Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. researchgate.netresearchgate.net The calculated frequencies and intensities of the vibrational modes can be assigned to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the various vibrations of the pyridine ring. This detailed assignment can be challenging to achieve from experimental data alone.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. chemicalbook.com These predicted shifts can help in the assignment of complex experimental NMR spectra, especially for molecules with multiple, similar chemical environments. The coupling constants between different nuclei can also be calculated, providing further structural information.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative) (Note: Experimental values are hypothetical for the purpose of this table.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: ν(C=O) | 1725 cm⁻¹ | 1730 cm⁻¹ |

| IR: ν(O-H) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| ¹³C NMR: C (Carboxyl) | 168 ppm | 167.5 ppm |

| ¹H NMR: H (Acid) | 11.2 ppm | 11.5 ppm |

| ¹⁹F NMR: F (Ring) | -120 ppm | -122 ppm |

Advanced Analytical Methodologies for Research and Characterization of the Compound

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 3,5-Dichloro-2-fluoroisonicotinic acid from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of the compound due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (such as C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A typical mobile phase consists of an aqueous solution, often buffered and containing an organic modifier like acetonitrile or methanol. The acidic nature of the carboxylic acid group necessitates the addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape. Detection is commonly achieved using a UV spectrophotometer, as the pyridine (B92270) ring exhibits strong absorbance in the UV region.

Gas Chromatography (GC): Gas chromatography is less commonly used for the direct analysis of carboxylic acids like this compound due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition in the injector or column. However, GC analysis can be performed after derivatization. Esterification of the carboxylic acid group, for example, by reaction with methanol or a silylating agent, increases the compound's volatility, making it amenable to GC separation and analysis.

Table 1: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Elutes compounds of varying polarity. Acid suppresses ionization. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable analysis time. |

| Detection | UV at ~270 nm | The substituted pyridine ring allows for sensitive UV detection. |

| Column Temp. | 30 °C | Maintains reproducible retention times. |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the single aromatic proton on the pyridine ring and a broad singlet for the acidic proton of the carboxylic acid group, which may exchange with deuterium if a deuterated solvent like DMSO-d₆ is used.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts would be influenced by the attached electronegative atoms (Cl, F, N).

¹⁹F NMR: Fluorine-19 NMR is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance would be observed, and its coupling to adjacent carbon and potentially proton nuclei can provide further structural confirmation.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | ~8.5 (aromatic CH), ~13-14 (COOH) | Aromatic proton signal appears as a singlet. COOH proton is a broad singlet. |

| ¹³C | ~110-165 | Six distinct signals expected for the pyridine ring and carboxyl carbons. |

| ¹⁹F | Varies with standard | A single resonance confirms the single fluorine atom on the pyridine ring. |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula (C₆H₂Cl₂FNO₂). A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), which results in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. spectroscopyonline.com These include a very broad O-H stretching band due to hydrogen bonding, a strong C=O stretching absorption, and a C-O stretching band. spectroscopyonline.com Vibrations corresponding to the substituted pyridine ring also appear in the fingerprint region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500-3500 | Very broad and strong due to hydrogen bonding spectroscopyonline.com |

| Carboxylic Acid | C=O stretch | 1710-1680 | Strong and sharp spectroscopyonline.com |

| Aromatic Ring | C=C, C=N stretch | 1400-1600 | Medium to strong absorptions |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong spectroscopyonline.com |

| Carboxylic Acid | O-H bend (wag) | 900-960 | Broad spectroscopyonline.com |

| Halogen Bonds | C-Cl, C-F stretch | Below 1200 | Typically found in the fingerprint region |

X-ray Crystallography for Solid-State Structure Determination of the Compound and its Derivatives

Single-crystal X-ray crystallography is the definitive analytical method for determining the unambiguous three-dimensional structure of a compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy.

The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The structure is then solved and refined using computational methods. researchgate.net For this molecule, crystallography would confirm the planarity of the pyridine ring and reveal the conformation of the carboxylic acid group relative to the ring. Furthermore, it would provide invaluable insight into the intermolecular interactions, such as the hydrogen-bonding networks formed by the carboxylic acid groups, which dictate the crystal packing. researchgate.net While crystal structures for various fluorinated and chlorinated isonicotinic acid derivatives have been reported, this technique would provide the absolute solid-state structure of the title compound. researchgate.net

Quantitative Analysis in Reaction Monitoring and Process Development

Quantitative analysis is essential for process development, optimization, and quality control. HPLC is the primary technique for this purpose, offering excellent accuracy, precision, and linearity. nih.gov

Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. Small aliquots can be taken from the reaction mixture at various time points and analyzed to determine the consumption of starting materials and the formation of the desired product. This data is critical for determining reaction endpoints and for optimizing parameters such as temperature, reaction time, and catalyst loading.

Process Development and Quality Control: In process development, quantitative HPLC methods are used to assess the impact of different reaction conditions on the yield and purity of the final product. For quality control of the final product, a validated HPLC method is used to determine the purity (often expressed as area percent) and to quantify any specified impurities. The method must be validated to demonstrate its suitability, with parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision being established. nih.gov The use of a well-characterized reference standard is crucial for accurate quantification.

Future Research Directions and Emerging Opportunities for the Compound

Exploration of Unconventional and Stereoselective Synthetic Routes

The synthesis of highly substituted pyridines like 3,5-dichloro-2-fluoroisonicotinic acid often relies on multi-step, classical methods. Future efforts will likely focus on developing more efficient and novel synthetic pathways. Unconventional approaches, such as C-H functionalization, could offer direct routes to introduce substituents onto a pre-formed pyridine (B92270) core, potentially reducing step counts and improving atom economy. acs.org A significant area of opportunity lies in the development of stereoselective syntheses. While the target molecule itself is achiral, its derivatives could possess chiral centers. Research into catalytic enantioselective methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction used for creating 3-substituted piperidines from pyridine precursors, could be adapted to generate chiral molecules from this scaffold. acs.org The development of phenanthroline-catalyzed stereoselective glycosylation of carboxylic acids also opens avenues for creating complex, chiral derivatives. rsc.org These advanced methods could provide access to enantiomerically enriched compounds for applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous manufacturing is a key trend in the chemical industry. Flow chemistry offers significant advantages for the production of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. technologynetworks.comacs.org The synthesis of pyridine derivatives has been successfully demonstrated in continuous flow microwave reactors, suggesting that the production of this compound and its derivatives could be significantly optimized. technologynetworks.com For instance, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step in a flow reactor to yield trisubstituted pyridines. technologynetworks.com

Automated synthesis platforms, which utilize pre-packaged reagent cartridges and programmed reaction protocols, further streamline the synthesis process. youtube.com These systems can accelerate the exploration of new derivatives by enabling rapid, parallel synthesis and purification. youtube.comacs.org Integrating flow reactors with automated platforms could lead to a highly efficient, on-demand production system for this compound, facilitating its availability for large-scale applications and rapid library generation for screening purposes. youtube.comdurham.ac.uk The continuous flow synthesis of other carboxylic acids, using gases like CO2 in tube-in-tube reactors, showcases the potential for innovative and scalable production methods. durham.ac.uk

Table 1: Comparison of Production Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Scalability | Often challenging | Readily scalable | High-throughput for small scale |

| Safety | Higher risk with exotherms | Enhanced safety, better control | Contained system, improved safety youtube.com |

| Efficiency | Can be time-consuming | Increased efficiency, shorter reaction times technologynetworks.com | High efficiency for library synthesis youtube.com |

| Reproducibility | Variable | High | High |

| Automation | Limited | High potential | Fully automated youtube.com |

Novel Applications in Materials Science and Functional Molecule Design

The electron-deficient nature of the pyridine ring in this compound, combined with the coordinating ability of the carboxylic acid and the ring nitrogen, makes it an attractive ligand for creating novel materials. rsc.org Pyridine carboxylic acids are known to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net The specific halogen substitution pattern of this molecule could be used to fine-tune the electronic and structural properties of such materials, leading to applications in gas storage, catalysis, and sensing.

In the realm of functional molecules, pyridine derivatives are integral to the development of materials for electronics. For instance, fluorinated isonicotinic acids have been investigated for their role in perovskite solar cells, where they can passivate defects and improve device stability and performance. The unique electronic properties conferred by the dichloro- and fluoro-substituents could lead to the design of new organic semiconductors, dyes, and luminescent materials. researchgate.net

Bio-inspired Synthesis and Biocatalytic Transformations utilizing Pyridine Carboxylic Acid Scaffolds

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired synthetic approaches, which mimic enzymatic reaction cascades, could offer green and efficient routes to pyridine derivatives. kyoto-u.ac.jp The biosynthesis of nicotinic acid from precursors like glycerol (B35011) and succinic acid in some bacteria serves as an example of how simple building blocks can be assembled into pyridine rings under mild conditions. kyoto-u.ac.jp

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, is a rapidly growing field. ukri.orgresearchgate.net Enzymes offer unparalleled selectivity, often operating under mild, environmentally friendly conditions. Research has demonstrated the regioselective hydroxylation of pyridine carboxylic acids by bacteria, a transformation that is challenging to achieve with conventional chemical methods. nih.gov Such enzymatic processes could be harnessed to selectively modify this compound, introducing new functional groups with high precision. researchgate.netnih.gov Developing biocatalytic routes could lead to more sustainable and cost-effective syntheses of valuable derivatives. ukri.org

Table 2: Examples of Biocatalytic Transformations on Pyridine Rings

| Transformation | Enzyme/Organism | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Hydroxylation | Ralstonia/Burkholderia sp. DSM 6920 | 6-Methylnicotinate | 2-Hydroxy-6-methylnicotinate | nih.gov |

| Hydroxylation | Ralstonia/Burkholderia sp. DSM 6920 | 6-Chloronicotinic acid | 2-Hydroxy-6-chloronicotinic acid | nih.gov |

| Ring Cyclization | Glutamate dehydrogenase isoenzymes | CHMS ring fission product | Pyridine dicarboxylic acid (PDCA) | ukri.org |

| Reduction | Biocatalytic reduction | Pyridine dicarboxylic acid | Substituted pyridines | ukri.org |

Development of Multi-component Reactions and Highly Convergent Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity efficiently. bohrium.comwikipedia.org The Hantzsch pyridine synthesis is a classic example of an MCR used to create pyridine rings. wikipedia.orgacsgcipr.org Future research could focus on designing novel MCRs that incorporate halogenated building blocks to directly assemble structures similar to this compound. This approach dramatically increases synthetic efficiency and is well-suited for creating libraries of diverse compounds for drug discovery and other screening programs. bohrium.comorganic-chemistry.org

Q & A

Q. How can researchers optimize synthetic routes for 3,5-dichloro-2-fluoroisonicotinic acid while minimizing unwanted byproducts?

- Methodological Answer : Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For halogenated isonicotinic acid derivatives, controlled fluorination and chlorination steps are critical. Use orthogonal protecting groups to prevent over-halogenation. Monitor intermediates via HPLC or GC-MS to identify byproducts. For example, adjusting stoichiometry of fluorinating agents (e.g., Selectfluor) and chlorinating agents (e.g., NCS) can reduce side reactions. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves yield .

Q. What analytical techniques are essential for characterizing the purity and identity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and halogen positions.

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold for research-grade compounds).

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and isotopic patterns consistent with Cl/F content.

- Elemental analysis (CHNS/O) for empirical formula validation.

Cross-validate results against computed spectra (e.g., DFT-based predictions) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for confirming bond angles, dihedral angles, and intermolecular interactions. For halogen-rich systems, prioritize high-resolution data (≤ 0.8 Å) to resolve electron density maps for Cl/F atoms. Use SHELXL for refinement, leveraging constraints for disordered halogen positions. Validate thermal parameters (B-factors) to distinguish static disorder from dynamic effects. For example, a recent study on analogous dichloro-fluoro benzoic acids revealed π-stacking interactions critical for stability, confirmed via SHELX-refined structures .

Q. How should researchers address conflicting computational and experimental data regarding the acidity of this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT calculations.

- Experimental : Measure pKa via potentiometric titration in aprotic solvents (e.g., DMSO) to isolate intrinsic acidity.

- Computational : Use implicit solvent models (e.g., SMD) with larger basis sets (e.g., def2-TZVP) for accurate ΔG calculations.

Cross-reference gas-phase acidities from mass spectrometry (e.g., Cooks kinetic method) to validate computational models. A study on 3,5-dichloro-4-hydroxybenzoic acid demonstrated that solvent-specific hydrogen bonding significantly lowers experimental pKa compared to gas-phase predictions .

Q. What strategies are effective for studying the metabolic stability of this compound in biological systems?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C or ¹⁹F-labeled) for tracing metabolic pathways.

- In vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Adjust CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolism.

- In silico : Apply QSAR models to predict phase I/II metabolism sites, focusing on hydrolytic cleavage of the carboxylic acid group. Validate with molecular docking against esterase or amidase enzymes. A hybrid approach reduced false positives in a recent study on fluorinated benzoic acid derivatives .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.